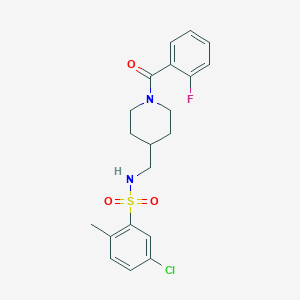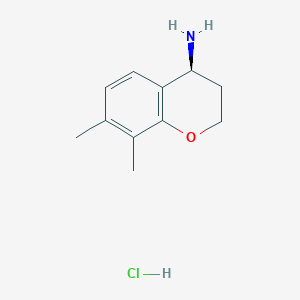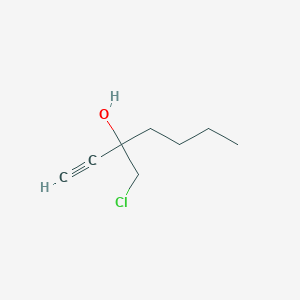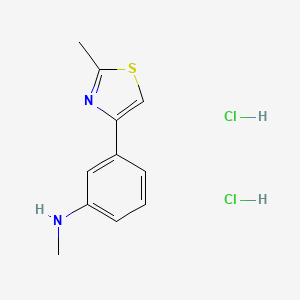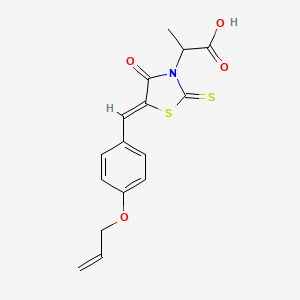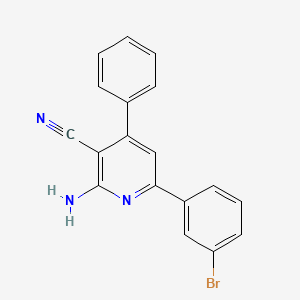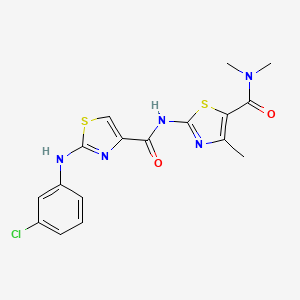
2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a thiazole ring and a chlorophenyl group, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an amine reacts with a chlorinated aromatic compound.
Carbamoylation: The dimethylcarbamoyl group is added using a carbamoyl chloride reagent under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Industrial methods may also involve automated synthesis and purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its potential biological activity, it is studied for its role as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
作用机制
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
2-((3-chlorophenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide: Lacks the dimethylcarbamoyl group, resulting in different reactivity and biological activity.
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide: Lacks the chlorophenyl group, affecting its interaction with biological targets.
Uniqueness: The presence of both the chlorophenyl and dimethylcarbamoyl groups in 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.
属性
IUPAC Name |
2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c1-9-13(15(25)23(2)3)27-17(19-9)22-14(24)12-8-26-16(21-12)20-11-6-4-5-10(18)7-11/h4-8H,1-3H3,(H,20,21)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIHRXXRUBUBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
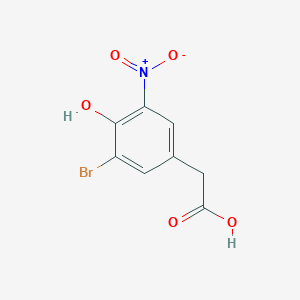
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
![3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile](/img/structure/B2700818.png)
![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)
![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)
